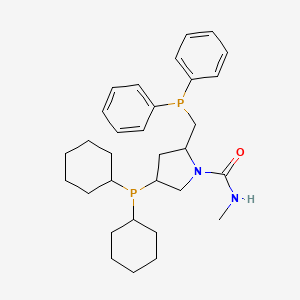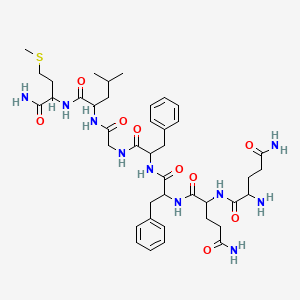
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol . This compound is an alkaloid extracted from Rauwolfia vomitoria and is known for its potential therapeutic effects, particularly in potentiating carboplatin effects against ovarian cancer .
Preparation Methods
The synthesis of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves several steps, typically starting from ajmaline or related precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under specific conditions. Industrial production methods may involve the extraction of the compound from natural sources like Rauwolfia vomitoria, followed by purification processes .
Chemical Reactions Analysis
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one can be compared with other similar compounds, such as:
Ajmaline: Another alkaloid from Rauwolfia species, known for its antiarrhythmic properties.
Reserpine: An alkaloid used as an antihypertensive and antipsychotic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects.
The uniqueness of this compound lies in its specific structure and potential therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(13E)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3- |
InChI Key |
VVLPFXAEVKKWTK-KMKOMSMNSA-N |
Isomeric SMILES |
C/C=C\1/CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)

![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)



![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
